molecular formula C19H17ClO3 B5542300 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 6154-35-4

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5542300
CAS No.: 6154-35-4
M. Wt: 328.8 g/mol
InChI Key: YHOXNAMTLZDCMH-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with various substituents. This particular compound has a 3-chlorobenzyl group attached to the oxygen atom at the 7th position and a propyl group at the 4th position of the chromen-2-one structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-propyl-2H-chromen-2-one with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase by binding to their active sites. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has unique substituents that can influence its chemical reactivity and biological activity. The presence of the propyl group at the 4th position and the 3-chlorobenzyl group at the 7th position distinguishes it from other coumarin derivatives .

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXNAMTLZDCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977107
Record name 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-35-4
Record name 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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